molecular formula C16H21NO2 B1214883 Propranolol CAS No. 525-66-6

Propranolol

Cat. No. B1214883
CAS RN: 525-66-6
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Propranolol's synthesis has been a subject of extensive research. The compound is known for its beta-blocking activity, which has led to the exploration of its synthesis from 1-naphthol and isopropylamine under mild conditions. Notably, studies have highlighted methods for the facile synthesis of Propranolol and its derivatives, showcasing the adaptability of its synthesis process to yield novel compounds with potentially enhanced properties (Tran et al., 2020).

Molecular Structure Analysis

The molecular structure of Propranolol plays a crucial role in its pharmacological activity. Research into ring-hydroxylated Propranolol has provided insights into the significance of the hydroxyl position on biological activity. The synthesis of all seven isomers of ring-hydroxylated Propranolol indicated that the potency of beta-blocking and vasodilating activities is strongly dependent on the hydroxyl group's position, underscoring the molecular structure's impact on its pharmacological effects (Oatis et al., 1981).

Chemical Reactions and Properties

Propranolol undergoes various chemical reactions that contribute to its diverse biological activities. Its interaction with GABA synthesis and the effects on protein synthesis in polymorphonuclear leukocytes highlight its capacity to influence cellular functions through chemical interactions. Such studies demonstrate Propranolol's role in modifying biochemical pathways and its potential impact beyond its primary pharmacological uses (Straussberg-Djaldetti et al., 1986; Jastrzebski et al., 1991).

Physical Properties Analysis

The physical properties of Propranolol, such as solubility and stability, are essential for its pharmacological efficacy. Research into novel Propranolol derivatives has shed light on efforts to enhance these properties, aiming to improve its bioavailability and therapeutic potential. The synthesis of derivatives with increased water solubility represents a significant step towards optimizing Propranolol's physical properties for better pharmacological outcomes (Tran et al., 2020).

Chemical Properties Analysis

The chemical properties of Propranolol, including its reactivity and interactions with various biomolecules, play a crucial role in its biological effects. Studies on its effects on catecholamine synthesis, lipid metabolism, and prostaglandin synthesis highlight Propranolol's broad impact on cellular and physiological processes. These investigations provide a comprehensive understanding of Propranolol's chemical properties and their implications for its pharmacological activities (Tuross & Patrick, 1986; Cabeza et al., 1998; Eckmann et al., 1988).

Scientific Research Applications

1. Neurological Applications

Propranolol has been studied for its role in managing certain neurological conditions. For instance, it has shown efficacy in preventing migraine in children, with a double-blind study indicating significant prophylactic effects on migraine attacks (Ludvigsson, 1974)(Ludvigsson, 1974). Additionally, it has been found effective in the treatment of essential tremor, with a double-blind trial showing improvement in tremor, particularly in the upper extremities (Tolosa & Loewenson, 1975)(Tolosa & Loewenson, 1975).

2. Cardiovascular Research

Propranolol's impact on cardiovascular diseases has been a significant area of research. It has been used in the management of conditions like angina pectoris, where a multicenter trial demonstrated its benefit in relief (Grant et al., 1966)(Grant et al., 1966). Additionally, its role in hypertension has been explored, with studies indicating its effectiveness in reducing arterial pressure (Tarazi & Dustan, 1972)(Tarazi & Dustan, 1972).

3. Psychiatry and Stress Disorders

In the field of psychiatry, propranolol has been investigated for its therapeutic uses in various disorders. It has shown potential in the treatment of psychiatric disorders, including anxiety and stress reactions (Ananth & Lin, 1986)(Ananth & Lin, 1986). A study also explored its effect on post-traumatic stress disorder, finding that propranolol given after the retrieval of memories of past traumatic events reduced physiologic responding during subsequent mental imagery of the event (Brunet et al., 2008)(Brunet et al., 2008).

4. Pediatric Applications

Propranolol's safety and efficacy in children have been a subject of research, particularly in conditions like infantile hemangioma. A systematic review evaluated its safety profile, confirming its tolerability with appropriate assessments and monitoring (Léauté-Labrèze et al., 2016)(Léauté-Labrèze et al., 2016).

5. Use in Portal Hypertension

The application of propranolol in the prevention of portal hypertensive hemorrhage in children has been investigated, with a pilot study suggesting its tolerability and potential efficacy in managing portal hypertension in pediatric patients (Shashidhar et al., 1999)(Shashidhar et al., 1999).

properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023525
Record name Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0617 mg/L at 25 °C
Record name Propranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system.
Record name Propranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Propranolol

CAS RN

525-66-6, 13013-17-7
Record name Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name racemic-Propranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96 °C
Record name Propranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propranolol
Reactant of Route 3
Reactant of Route 3
Propranolol
Reactant of Route 4
Reactant of Route 4
Propranolol
Reactant of Route 5
Reactant of Route 5
Propranolol
Reactant of Route 6
Reactant of Route 6
Propranolol

Citations

For This Compound
594,000
Citations
AA Al-Majed, AHH Bakheit, HAA Aziz, FM Alajmi… - Profiles of drug …, 2017 - Elsevier
… Propranolol is a noncardioselective β-blocker. It is reported to have membrane-stabilizing properties, but it does not own intrinsic sympathomimetic activity. Propranolol … of propranolol, …
Number of citations: 69 www.sciencedirect.com
DG Shand - New England Journal of Medicine, 1975 - Mass Medical Soc
IT is almost 10 years since the beta-adrenergic blocking drugs were reviewed in the pages of this journal. Although the clinical indications for the administration of propranolol have …
Number of citations: 227 www.nejm.org
AS Nies, DG Shand - Circulation, 1975 - Am Heart Assoc
ONE OF THE more significant advances in cardiovascular therapeutics in the past decade has been the introduction of 3-adrenergic blocking drugs. This review is prompted by the …
Number of citations: 307 www.ahajournals.org
HF Morrelli - Annals of Internal Medicine, 1973 - acpjournals.org
… In the 5 years since propranolol was introduced in the … of propranolol for these indications by comparing it with other forms of therapy. In addition, at least 34 other uses for propranolol …
Number of citations: 70 www.acpjournals.org
AV Srinivasan - Annals of Indian academy of neurology, 2019 - ncbi.nlm.nih.gov
… as noncardiovascular therapeutic uses of propranolol were discovered. Propranolol soon became a … Owing to its action at multiple receptor sites, propranolol exerts several central and …
Number of citations: 91 www.ncbi.nlm.nih.gov
SA Steenen, AJ Van Wijk… - Journal of …, 2016 - journals.sagepub.com
… Also, no evidence was found for effects of propranolol on PTSD symptom severity through … efficacy of propranolol at present is insufficient to support the routine use of propranolol in …
Number of citations: 255 journals.sagepub.com
JW Black, WA Duncan, RG Shanks - British Journal of …, 1965 - ncbi.nlm.nih.gov
METHODS Contraction rates of isolated right atrial strips Guinea-pigs, weighing between 620 and 1,000 g, were killed by stunning. The heart was immediately exposed and a ligature …
Number of citations: 457 www.ncbi.nlm.nih.gov
BNC Prichard - British Medical Journal, 1964 - ncbi.nlm.nih.gov
… Propranolol has so far proved relatively free from side-effects and … by propranolol; this has been reported following pronethalol (Stock and Dale, 1963). We consider that propranolol …
Number of citations: 576 www.ncbi.nlm.nih.gov
BNC Prichard, PMS Gillam - Br Med J, 1969 - bmj.com
… propranolol is at least of similar potency to bethanidine, guanethidine, and methyldopa. Propranolol … A series of 109 hypertensive patients was treated with propranolol; in nine the drug …
Number of citations: 559 www.bmj.com
JW Paterson, ME Conolly, CT Dollery, A Hayes… - Pharmacologia …, 1970 - Springer
… of propranolol. The level of total blood radio-activity following both intravenous and oral propranolol is very much higher than that of either propranolol or 4-hydroxy propranolol. The …
Number of citations: 368 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.